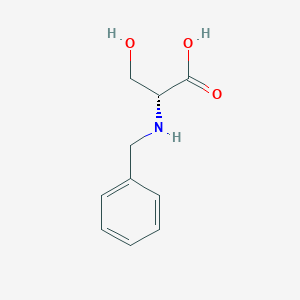

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543337 | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-77-4 | |

| Record name | N-(Phenylmethyl)-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106910-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(Benzylamino)-3-hydroxypropanoic acid CAS 106910-77-4 properties

An In-Depth Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic acid (CAS 106910-77-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral derivative of the amino acid serine, serves as a pivotal building block in medicinal chemistry and asymmetric synthesis. Its unique trifunctional structure, comprising a secondary amine, a primary alcohol, and a carboxylic acid, makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines robust methodologies for its synthesis and characterization, discusses its critical applications in modern drug discovery, particularly in the development of protein degraders, and details essential safety and handling protocols.

Core Physicochemical & Structural Properties

This compound, also known as N-benzyl-D-serine, is a non-natural amino acid derivative. The presence of a benzyl group on the amino nitrogen significantly alters its steric and electronic properties compared to its parent amino acid, D-serine. This modification introduces lipophilicity while providing a stable, non-labile protecting group that can be carried through multiple synthetic steps. The stereochemistry at the alpha-carbon (R-configuration) is critical for its application in stereoselective synthesis, ensuring the precise three-dimensional arrangement required for biological activity in chiral drug molecules.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 106910-77-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Purity | Typically ≥97% | [2][3] |

| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)O | [4] |

| InChI Key | MWHXYIAVJPCOEW-SCSAIBSYSA-N | [Not explicitly in search results, but derivable] |

| Applications | Building block for protein degraders, synthesis of chiral amides/esters |[1][3] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via reductive amination of D-serine. This method is superior to direct alkylation, which often suffers from over-alkylation and racemization. The causality behind this choice is the high selectivity and mild conditions afforded by modern reductive amination protocols, preserving the stereochemical integrity of the starting material.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Schiff Base Formation

-

To a stirred suspension of D-serine (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. The formation of the intermediate imine (Schiff base) can be monitored by Thin Layer Chromatography (TLC), observing the consumption of benzaldehyde.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reduction step.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes. The slow addition prevents uncontrolled hydrogen evolution and maintains a safe reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting D-serine spot has been completely consumed.

Step 3: Work-up and Isolation

-

Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) at 0 °C until the pH is approximately 2. This neutralizes excess reducing agent and protonates the product.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting aqueous residue contains the product as its hydrochloride salt. The crude product can often be precipitated from the aqueous solution.

Step 4: Purification

-

The crude solid is collected by filtration and washed with cold diethyl ether to remove any unreacted benzaldehyde or benzyl alcohol byproducts.

-

For higher purity, the product can be recrystallized from an ethanol/water mixture. Purity should be assessed by ¹H NMR and HPLC analysis.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. Expected signals include aromatic protons from the benzyl group (δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and multiplets for the α-CH and β-CH₂ protons of the serine backbone. ¹³C NMR will show characteristic peaks for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the backbone.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight (195.22 g/mol ), typically observing the [M+H]⁺ ion at m/z 196.23.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is used to determine chemical purity (typically >97%). Chiral HPLC, using a column such as a Chiralpak AD-H, is the authoritative method for determining enantiomeric excess (ee). This step is crucial to validate that the synthesis did not induce racemization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis will confirm the presence of key functional groups: a broad O-H stretch (from both the alcohol and carboxylic acid), N-H stretching, a strong C=O stretch for the carboxylic acid, and C-H stretches for aromatic and aliphatic groups.

Caption: A typical analytical workflow for quality control and characterization.

Applications in Drug Development & Research

The utility of this compound stems from its role as a chiral building block. Its structure is particularly relevant in the synthesis of complex molecules where stereochemistry is paramount for biological function.

-

Protein Degrader Building Blocks : The compound is explicitly categorized as a building block for protein degraders.[3] This is a cutting-edge area of drug development. Molecules like Proteolysis Targeting Chimeras (PROTACs) require linkers and ligands to bind to both a target protein and an E3 ubiquitin ligase. The multiple functional handles (amine, acid, alcohol) on this molecule make it an ideal starting point for synthesizing these complex linker structures with defined stereochemistry.

-

Synthesis of Chiral Amides and Esters : It serves as an efficient reagent for creating chiral amides and esters with high stereoselectivity.[1] The benzylamino group provides steric bulk that can direct subsequent reactions, while the carboxylic acid and alcohol groups are readily derivatized.

-

Peptidomimetics : As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The N-benzyl group can enhance metabolic stability by protecting against enzymatic degradation and increase cell permeability by adding lipophilicity.

Safety and Handling

According to available safety data, this compound presents moderate hazards. Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |Precautionary Measures for Safe Handling:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

-

Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up.[5]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][6]

References

-

This compound - Amino Acide Derivatives - Crysdot LLC . Crysdot LLC. Available at: [Link]

-

Synthesis of O-benzyl-L-serine - Supporting Information . Available at: [Link]

-

This compound, min 97%, 1 gram . HBARSH. Available at: [Link]

-

Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid - PubMed . PubMed. Available at: [Link]

-

Preparation of optically pure N-tert-butyloxycarbonyl-O-benzyl-L-serine and its antipode . The Journal of Organic Chemistry. Available at: [Link]

- Patent for Novel process for the preparation of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide. Google Patents.

-

N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

2-(BENZYLAMINO)-3-HYDROXYPROPANOIC ACID, 95% Purity, C10H13NO3, 5 grams . Advanced Molecular Labs. Available at: [Link]

-

This compound (C007B-255742) - Cenmed . Cenmed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid from D-Serine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-(benzylamino)-3-hydroxypropanoic acid, also known as N-Benzyl-D-serine (CAS No: 106910-77-4), is a valuable chiral building block pivotal to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, derived from the naturally occurring amino acid D-serine, offers a unique scaffold featuring three key functional groups—amino, hydroxyl, and carboxylic acid—allowing for stereoselective reactions and the construction of intricate molecular architectures.[1] This guide provides an in-depth, field-proven methodology for the synthesis of N-Benzyl-D-serine, focusing on the strategic selection of reductive amination as the core transformation. We will dissect the mechanistic rationale, present a detailed and validated experimental protocol, and discuss critical aspects of purification and characterization, empowering researchers to reliably produce this key synthetic intermediate.

Introduction: The Strategic Value of N-Benzyl-D-Serine

In the landscape of medicinal chemistry and drug discovery, the demand for enantiomerically pure intermediates is paramount. N-Benzyl-D-serine serves as a crucial precursor, where the benzyl group not only provides a stable protecting group for the nitrogen but also modifies the compound's lipophilicity, which can be advantageous in synthetic pathways.[1] The starting material, D-serine (CAS No: 312-84-5), is an economically viable and optically pure non-proteinogenic amino acid, making it an ideal chiral pool starting material. The direct and stereoretentive conversion of D-serine to its N-benzyl derivative provides a streamlined route to a versatile intermediate, bypassing the need for complex resolution steps or asymmetric synthesis.

Synthetic Strategy & Mechanistic Rationale

The primary objective is the selective mono-N-alkylation of D-serine's primary amine without affecting the hydroxyl or carboxylic acid functionalities. While direct alkylation with benzyl halides is a theoretical possibility, it is fraught with challenges, including a high propensity for over-alkylation to the dibenzyl product and potential side reactions.

A more controlled and superior strategy is Reductive Amination . This one-pot reaction converts a carbonyl group and an amine into a secondary or tertiary amine via an imine intermediate.[2][3][4] This method is highly chemoselective, avoids the issue of multiple alkylations, and proceeds under mild conditions, making it the industry-standard approach for this class of transformation.[5]

The Mechanism of Reductive Amination

The reaction proceeds through a well-understood, two-stage mechanism within a single pot:

-

Imine Formation: The nucleophilic amino group of D-serine attacks the electrophilic carbonyl carbon of benzaldehyde. This is typically performed under neutral to slightly basic conditions to ensure the amine is deprotonated and nucleophilic. The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine).

-

In Situ Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine to the corresponding secondary amine. The choice of reducing agent is critical; it must reduce the imine faster than it reduces the starting aldehyde. While reagents like sodium cyanoborohydride (NaBH₃CN) are famously selective for imines, sodium borohydride (NaBH₄) is a cost-effective and highly effective alternative when the reaction sequence is controlled.[5] By allowing the imine to form first before introducing the NaBH₄, the competitive reduction of benzaldehyde is minimized.

Below is a diagram illustrating the core mechanism of this transformation.

Caption: Mechanism of N-benzylation via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of serine and provides a reliable method for laboratory-scale synthesis.[6]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| D-Serine | 312-84-5 | 105.09 | 10.51 g | 100 | 1.0 |

| Benzaldehyde | 100-52-7 | 106.12 | 11.7 g (11.2 mL) | 110 | 1.1 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.00 g | 100 | 1.0 |

| Sodium Borohydride | 16940-66-2 | 37.83 | 5.67 g | 150 | 1.5 |

| Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL (6M aq.) | - | - |

| Methanol | 67-56-1 | 32.04 | 200 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | 300 mL | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - | - |

Step-by-Step Synthesis Procedure

The overall workflow is depicted below.

Caption: Step-by-step workflow for the synthesis.

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-serine (10.51 g, 100 mmol) in 100 mL of 1M aqueous sodium hydroxide (prepared from 4.00 g NaOH). Stir until a clear solution is obtained.

-

Causality: The basic solution deprotonates the carboxylic acid and ensures the amino group is a free, potent nucleophile ready to react with the aldehyde.

-

-

Imine Formation: To the stirred solution, add benzaldehyde (11.2 mL, 110 mmol) dropwise at room temperature. Allow the mixture to stir vigorously for 2 hours. The solution may become cloudy as the Schiff base (imine) forms.

-

Causality: Allowing sufficient time for imine formation is crucial to maximize the yield of the desired product and minimize the reduction of unreacted benzaldehyde by NaBH₄ in the next step.

-

-

Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C.

-

Causality: The subsequent reduction with sodium borohydride is exothermic. Cooling prevents the temperature from rising uncontrollably, which could lead to side reactions or decomposition of the reducing agent.

-

-

Reduction: Slowly and portion-wise, add solid sodium borohydride (5.67 g, 150 mmol) to the cold, stirred reaction mixture over 30-45 minutes. Use a powder funnel to avoid clumping on the flask walls. Monitor the temperature to ensure it does not exceed 10 °C.

-

Causality: Portion-wise addition controls the rate of reaction and hydrogen gas evolution. Maintaining a low temperature preserves the integrity of the borohydride and ensures a controlled reduction of the imine.

-

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reduction is complete.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 6M HCl to the flask until the effervescence ceases and the pH of the solution is approximately 7. Perform this step in a well-ventilated fume hood.

-

Causality: This step neutralizes the excess sodium borohydride and any remaining base.

-

-

Workup - Extraction: Transfer the neutralized solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted benzaldehyde and the benzyl alcohol byproduct. Discard the organic layers.

-

Causality: This liquid-liquid extraction purifies the aqueous phase, which contains the desired product as its sodium salt.

-

-

Workup - Precipitation: Return the aqueous layer to the flask and place it back in an ice bath. Slowly add 6M HCl with stirring, monitoring the pH. The product will begin to precipitate as a white solid as the solution approaches its isoelectric point. Adjust the final pH to between 5 and 6 for maximum precipitation.[6]

-

Causality: The product is an amino acid and is least soluble at its isoelectric point. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Drying: Wash the collected solid on the filter with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to a constant weight. A typical yield is 75-85%.

Characterization and Purity Assessment

The final product should be a white to off-white crystalline solid. Purity should be assessed using a combination of analytical techniques.

| Property | Value | Source |

| CAS Number | 106910-77-4 | [6] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White to off-white solid | Expected |

| Melting Point | 235-237 °C | LookChem |

-

NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure, showing the presence of the benzyl group protons and carbons, as well as the serine backbone.

-

FT-IR Spectroscopy: Shows characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (secondary amine), C=O (carboxylic acid), and aromatic C-H stretches.

-

High-Performance Liquid Chromatography (HPLC): A chiral HPLC method can be used to confirm that the stereochemical integrity of the D-enantiomer has been maintained throughout the synthesis.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The reductive amination of D-serine with benzaldehyde is a robust, efficient, and highly selective method for the synthesis of this compound. By carefully controlling the reaction sequence—allowing for imine formation prior to the addition of sodium borohydride—this protocol provides a reliable and scalable route to a key chiral intermediate without the need for functional group protection. This guide offers a comprehensive framework, from mechanistic understanding to a validated experimental procedure, enabling researchers in drug discovery and development to confidently synthesize this valuable compound.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of O-benzyl-L-serine - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

-

Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

-

LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2025, August 10). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-D-serine, is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a secondary amine, a hydroxyl group, and a carboxylic acid, all attached to a chiral backbone, make it a versatile scaffold for the synthesis of a wide array of structural analogs and derivatives with diverse biological activities.[2] This guide provides a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound and its derivatives, with a particular focus on their applications in modern drug development.

The core structure of this compound combines the essential features of the amino acid D-serine with a lipophilic benzyl group. This modification significantly alters its physicochemical properties, such as lipophilicity, which can influence its interaction with biological targets.[1] As a chiral building block, it allows for the stereoselective synthesis of complex molecules, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is often paramount for efficacy and safety.[3][]

This technical guide will delve into the synthetic routes for preparing this compound and its analogs, explore the diverse range of derivatives that can be generated, and discuss their emerging roles as anticancer agents, anti-inflammatory compounds, and enzyme inhibitors.

Chemical Properties and Structural Analogs

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 106910-77-4 | [5][6] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5][6] |

| Molecular Weight | 195.22 g/mol | [5][6] |

The structural versatility of this core molecule allows for the generation of a wide range of analogs and derivatives through modification of its key functional groups. These modifications are instrumental in modulating the compound's biological activity, selectivity, and pharmacokinetic properties.

Key Structural Analogs and Their Significance:

-

N-Substituted Analogs: Variation of the N-benzyl group with other aromatic or aliphatic substituents allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target. This is a common strategy in structure-activity relationship (SAR) studies.[1]

-

O-Substituted Analogs: The hydroxyl group can be etherified or esterified to modulate the compound's polarity and its ability to act as a hydrogen bond donor. O-benzylation, for instance, further increases lipophilicity.

-

Carboxylic Acid Derivatives: Esterification or amidation of the carboxylic acid group can be used to generate prodrugs with improved bioavailability or to create building blocks for peptide synthesis.[7]

-

Stereoisomers: The corresponding (S)-enantiomer, (S)-2-(benzylamino)-3-hydroxypropanoic acid, serves as an important tool to probe the stereochemical requirements of biological targets.

The following diagram illustrates the core structure and common points of modification.

Caption: Core structure and key modification points for generating analogs.

Synthesis of this compound and its Derivatives

The synthesis of the title compound and its analogs typically starts from the readily available chiral building block, D-serine.[8] A common and efficient method for introducing the N-benzyl group is through reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis starting from D-serine and benzaldehyde.

Materials:

-

D-Serine

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Schiff Base Formation:

-

Dissolve D-serine (1 equivalent) in an aqueous solution of NaOH (1 M).

-

Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of NaBH₄ (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding 1 M HCl until the pH is neutral.

-

Wash the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzaldehyde and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Derivatization Strategies

Further derivatization of the core molecule can be achieved through standard organic chemistry transformations. For instance, the carboxylic acid can be esterified using Fischer esterification or by reaction with an alcohol in the presence of a coupling agent. The hydroxyl group can be protected, for example, as a benzyl ether, to allow for selective modification of other parts of the molecule.

The following workflow illustrates the general synthetic and derivatization pathways.

Caption: General synthetic and derivatization workflow.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity: Targeting Amino Acid Metabolism

Cancer cells have a high demand for amino acids to fuel their rapid proliferation and growth. Consequently, amino acid transporters are often upregulated in tumors and represent promising targets for anticancer drug development.[9][10] Benzylserine (a racemic mixture of N-benzylserine) has been shown to inhibit breast cancer cell growth by targeting the amino acid transporters L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2).[9]

Mechanism of Action:

-

Inhibition of Amino Acid Uptake: Benzylserine competitively inhibits the uptake of essential amino acids like leucine and glutamine by blocking LAT1 and ASCT2.

-

Disruption of Intracellular Homeostasis: This blockade leads to a depletion of intracellular amino acid pools, disrupting various metabolic pathways.

-

Induction of Amino Acid Response (AAR): The cellular stress caused by amino acid deprivation triggers the AAR pathway, leading to a decrease in cell viability and proliferation.[9]

The signaling pathway affected by benzylserine is illustrated below.

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Potential

Some N-benzyl derivatives have demonstrated anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a structurally related compound, has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][12] This effect is mediated through the downregulation of key inflammatory signaling pathways, including the JNK/p38 MAPK and NF-κB pathways.[11][12] These findings suggest that N-benzyl-serine derivatives could be explored for the treatment of inflammatory conditions.[11][12][13]

Enzyme Inhibition

The structural similarity of this compound to natural amino acids makes it a candidate for the development of enzyme inhibitors.[1][14] While specific targets for this particular compound are not yet extensively documented in publicly available literature, serine derivatives, in general, are known to be involved in the inhibition of various enzymes, including serine proteases.[1][14] The development of selective inhibitors for serine hydrolases is an active area of research with therapeutic potential in a range of diseases.[1][14]

Characterization and Analytical Methods

The unambiguous characterization of this compound and its derivatives is crucial for both synthetic chemistry and biological evaluation. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton at the chiral center, the diastereotopic methylene protons of the benzyl group, and the methylene protons adjacent to the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the methine carbon, and the two methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information. For this compound (MW: 195.22), the protonated molecule [M+H]⁺ would be expected at m/z 196.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound and its derivatives is a critical quality attribute. Chiral HPLC is the method of choice for determining enantiomeric excess. This can be achieved through two main approaches:

-

Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

-

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

The following diagram outlines the workflow for chiral HPLC analysis.

Caption: Workflow for chiral HPLC analysis.

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their utility as chiral building blocks provides access to a wide range of stereochemically defined molecules. The demonstrated anticancer activity of benzylserine through the inhibition of amino acid transporters highlights a key therapeutic avenue for this compound class. Further exploration of their anti-inflammatory and enzyme-inhibitory properties is warranted.

Future research in this area should focus on:

-

Synthesis of diverse libraries of analogs to expand the structure-activity relationship knowledge base.

-

Identification of specific enzyme targets and determination of inhibitory potencies (e.g., IC₅₀ values).

-

In-depth biological evaluation of the lead compounds in relevant preclinical models of cancer and inflammatory diseases.

-

Optimization of pharmacokinetic properties to enhance their drug-like characteristics.

The versatile nature of the this compound scaffold, combined with the growing understanding of its biological targets, positions it as a valuable platform for the development of novel therapeutics.

References

- Cormerais, Y., et al. (2018).

- Colas, C., et al. (2015). In silico identification of new inhibitors of the amino acid transporter ASCT2.

- Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews Drug discovery, 11(1), 52-68.

- Long, J. Z., & Cravatt, B. F. (2011). The expanding role of serine hydrolases in human physiology and disease. Nature reviews Drug discovery, 10(10), 767-782.

- Bröer, S., & Bröer, A. (2017). Amino acid transporters in cancer and their potential as drug targets. Frontiers in Endocrinology, 8, 24.

- Mishra, M., et al. (2020). Evolutionary Aspects of the Structural Convergence and Functional Diversification of Kunitz-Domain Inhibitors. Journal of Molecular Evolution, 88(3), 275-288.

- Myint, S. M. M., & Sun, L. Y. (2023). L-serine: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2117.

- Myint, S. M. M., & Sun, L. Y. (2023). L-serine: Neurological Implications and Therapeutic Potential. PubMed, 37626614.

-

Chemspace. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

- Google Patents. Inhibitors of amino acids transporters and use thereof.

-

PubChem. N-benzyl-d-serine methyl ester hydrochloride. Retrieved from [Link]

- Google Patents. An improved process for the preparation of lacosamide.

- Pochini, L., et al. (2014). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British journal of pharmacology, 171(20), 4642-4654.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Pontiki, E., et al. (2018). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 23(11), 2841.

-

ResearchGate. Synthetic approaches to sulfamidates. Retrieved from [Link]

- Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 23(11), 2843.

- O'Brien, P., & Childs, S. L. (2009). New routes to N-alkylated cyclic sulfamidates. Tetrahedron Letters, 50(46), 6334-6336.

-

PubChem. D-Serine. Retrieved from [Link]

-

ResearchGate. Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]

- Toth, I., & Simerska, P. (2013). Chemical Methods for Peptide and Protein Production. Molecules, 18(8), 9549-9571.

-

Frontiers in Pharmacology. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

-

ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

AAPPTec. Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Retrieved from [Link]

-

Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (1984). Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions. Retrieved from [Link]

Sources

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. peptide.com [peptide.com]

- 8. D-Serine | C3H7NO3 | CID 71077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 12. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency [mdpi.com]

- 14. The pharmacological landscape and therapeutic potential of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Benzylamino)-3-hydroxypropanoic Acid: A Strategic Chiral Synthon for Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, aimed at maximizing therapeutic efficacy while minimizing off-target effects and metabolic burden.[1][2] Chiral building blocks, or synthons, are enantiopure molecules that serve as foundational units in the construction of complex chiral targets. (R)-2-(Benzylamino)-3-hydroxypropanoic acid has emerged as a particularly valuable synthon, offering a pre-defined stereocenter and versatile functional groups for the asymmetric synthesis of a range of pharmaceuticals, most notably the class of β-adrenergic blocking agents (β-blockers).[3][4]

Core Compound Profile: this compound

This compound is a non-proteinogenic amino acid derivative. Its utility is anchored in its trifunctional structure: a carboxylic acid, a secondary benzyl-protected amine, and a primary alcohol, all arranged around a stereochemically defined (R)-configured α-carbon. This arrangement provides a robust platform for sequential, regioselective modifications.

Physicochemical and Spectroscopic Data

The accurate identification and confirmation of the building block's integrity are paramount before its use in a synthetic campaign.

| Property | Value | Source(s) |

| CAS Number | 106910-77-4 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₃NO₃ | [5][6][8] |

| Molecular Weight | 195.22 g/mol | [5][8] |

| Purity (Typical) | ≥97% | [5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| InChIKey | CTSBUHPWELFRGB-VIFPVBQESA-N | [9] |

Spectroscopic Characterization: While specific spectra are dependent on the acquisition conditions, the expected signals for structural verification are as follows:

-

¹H NMR: The spectrum would confirm all key proton environments. One would expect to see multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, a multiplet for the α-proton (CH), and characteristic diastereotopic protons for the β-CH₂OH group. The exchangeable protons of the amine, hydroxyl, and carboxylic acid groups would also be present, their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the α- and β-carbons of the propanoic acid backbone, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 196.0968.[9]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (from both the alcohol and carboxylic acid), an N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches from the benzyl group.

Synthesis and Manufacturing Logic

The production of this compound in high enantiomeric purity is critical. The most logical and industrially scalable approach leverages the "chiral pool," starting from a readily available and inexpensive enantiopure precursor. D-serine, (2R)-2-amino-3-hydroxypropanoic acid, is the ideal starting material as it possesses the correct absolute stereochemistry at the α-carbon.[10]

Proposed Synthetic Workflow: Reductive Amination of D-Serine

The rationale for this pathway is its efficiency and stereochemical fidelity. Reductive amination is a robust and well-established method for the N-alkylation of amino acids that avoids harsh conditions which could lead to racemization.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. calpaclab.com [calpaclab.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. keyorganics.net [keyorganics.net]

- 8. biosynth.com [biosynth.com]

- 9. PubChemLite - (2s)-2-(benzylamino)-3-hydroxypropanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 10. (2R)-2-amino-3-hydroxypropanoic acid;2-amino-3-hydroxypropanoic acid | C6H14N2O6 | CID 88003911 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Abstract

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, a derivative of the amino acid serine, presents a unique combination of functional groups that are of interest to researchers in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a thorough spectroscopic analysis. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this chiral molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to predict the key spectral features. Detailed, field-proven protocols for data acquisition are also provided to serve as a standard for researchers.

Introduction

This compound (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol , CAS Number: 106910-77-4) is a chiral molecule incorporating a secondary amine, a carboxylic acid, and a primary alcohol.[1][2] The stereochemistry at the alpha-carbon, along with the presence of both hydrogen-bond donor and acceptor groups, makes it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

Accurate spectroscopic characterization is paramount for confirming the identity, assessing the purity, and elucidating the three-dimensional structure of such molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The following diagram illustrates the molecule's structure and the numbering convention used for the predicted NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| Benzyl-CH₂ | 3.80 - 4.00 | AB quartet or two doublets | ~13-15 |

| α-CH | 3.50 - 3.70 | Doublet of doublets or triplet | ~4-6 |

| β-CH₂ | 3.90 - 4.10 | Multiplet | - |

| NH | Variable, broad | Singlet | - |

| OH (Carboxylic Acid) | > 10.0, very broad | Singlet | - |

| OH (Alcohol) | Variable, broad | Singlet | - |

Causality behind Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended. This is because the acidic proton of the carboxylic acid and the exchangeable protons of the amine and alcohol groups will be clearly visible and will not exchange with the solvent as rapidly as they would in D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 172 - 176 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 127 - 130 |

| α-C | 60 - 65 |

| β-C | 62 - 67 |

| Benzyl-CH₂ | 52 - 56 |

Expertise & Experience: The chemical shifts are predicted based on the additive effects of the functional groups. For instance, the α-carbon is shifted downfield due to the deshielding effects of the adjacent nitrogen and carboxyl groups.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H stretch (Alcohol) | 3200 - 3500 | Broad, Strong |

| N-H stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N stretch | 1000 - 1250 | Medium |

| C-O stretch (Alcohol) | 1000 - 1200 | Strong |

Trustworthiness: The broadness of the O-H stretching bands is a hallmark of hydrogen bonding, a key intermolecular interaction in this molecule.[3] The presence of a sharp N-H stretch helps distinguish it from the broader O-H bands.[4]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Presentation: The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

For Electrospray Ionization (ESI), a soft ionization technique, the following ions are expected:

| Ion | Predicted m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 196.0968 | Protonated molecule |

| [M+Na]⁺ | 218.0787 | Sodium adduct |

| [M-H]⁻ | 194.0823 | Deprotonated molecule |

Authoritative Grounding: The fragmentation of N-benzyl amines in mass spectrometry often involves the cleavage of the C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[1] This would be a characteristic fragment in a tandem MS (MS/MS) experiment.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a robust framework of predicted spectral data and standardized experimental protocols. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will verify the molecular weight and offer insights into the molecule's fragmentation. By following the outlined methodologies, researchers can confidently identify and assess the purity of this important chiral building block.

References

-

PubChem. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

Vertex AI Search. This compound, min 97%, 1 gram. Retrieved from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

Solubility and stability of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Authored by: A Senior Application Scientist

Abstract

This compound (CAS: 106910-77-4), an N-benzylated derivative of D-serine, is a chiral building block of significant interest in pharmaceutical synthesis.[1] Its utility as a precursor for complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties, namely solubility and stability.[1] This guide provides a comprehensive framework for characterizing these properties, offering both theoretical insights and detailed experimental protocols. We address the core challenges faced by researchers in drug development by outlining robust methodologies for solubility assessment across various solvent systems and for evaluating chemical stability through forced degradation studies, in accordance with international regulatory standards.

Introduction: The Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a viable pharmaceutical product is contingent upon its physicochemical profile. Properties like solubility and stability are not mere data points; they are critical determinants of a molecule's bioavailability, manufacturability, and shelf-life. For a molecule such as this compound, which contains acidic (carboxylic acid), basic (secondary amine), and polar (hydroxyl) functional groups, its behavior in different environments can be complex.[1][2]

This guide is structured to provide drug development professionals with a practical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach to:

-

Determine solubility in aqueous and organic media, which is fundamental for formulation development and reaction chemistry.

-

Establish an intrinsic stability profile by identifying degradation pathways and potential degradants under stressed conditions, a regulatory requirement for ensuring drug safety and efficacy.[3][4]

Physicochemical Profile

-

IUPAC Name: this compound

-

Synonyms: N-Benzyl-D-Serine

-

CAS Number: 106910-77-4[5]

-

Molecular Formula: C₁₀H₁₃NO₃[5]

-

Molecular Weight: 195.22 g/mol [5]

-

Structure:

(Self-generated image, structure confirmed by multiple sources)

The molecule's structure is amphoteric, capable of existing as a zwitterion, cation, or anion depending on the pH of the medium. This is a critical consideration for its solubility.[6][7]

Solubility Determination: A Methodological Approach

Predicting solubility is challenging; therefore, empirical determination is essential. The presence of both a hydrophobic benzyl group and hydrophilic functional groups suggests a nuanced solubility profile.[1] The following sections detail a robust workflow for its characterization.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is designed to probe the molecule's behavior in environments relevant to synthesis, purification, formulation, and physiological conditions.

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): To understand pH-dependent solubility. The isoelectric point, where the molecule has a net-zero charge and often minimum solubility, can be identified.[6][7] The selected pH values represent gastric, physiological, and basic conditions, respectively.

-

Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis and purification. The molecule's hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents.

-

Polar Aprotic Solvents (Acetonitrile, DMSO): Relevant for analytical chemistry (e.g., as HPLC mobile phase) and as reaction media.

-

Non-Polar Solvents (Toluene, Dichloromethane): To assess solubility in hydrophobic environments, relevant for certain reaction types or extraction processes.

Experimental Workflow: Solubility Assessment

The following diagram outlines the logical flow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Measurement

This protocol describes the shake-flask method, a gold standard for solubility determination.

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a 2 mL glass vial. Rationale: Ensuring excess solid is present is critical to guarantee that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add 1 mL of the desired solvent system to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Rationale: 24-48 hours is typically sufficient for most compounds to reach equilibrium. A preliminary time-point study can confirm this.

-

Sampling: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot from the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. Rationale: Filtration is the most critical step to prevent undissolved solid particles from inflating the measured concentration.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from the same compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Data should be compiled into a clear, comparative table.

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Notes |

| 0.1 M HCl | ~2.0 | 25 | TBD | Likely forms the hydrochloride salt |

| Phosphate Buffered Saline | 7.4 | 25 | TBD | Zwitterionic form may dominate |

| Borate Buffer | ~9.0 | 25 | TBD | Likely forms a carboxylate salt |

| Methanol | NA | 25 | TBD | |

| Ethanol | NA | 25 | TBD | |

| Acetonitrile | NA | 25 | TBD | |

| Dichloromethane | NA | 25 | TBD | |

| TBD: To Be Determined |

Stability Assessment and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[3][4] This information is vital for developing stability-indicating analytical methods and for determining appropriate storage conditions.[8]

Experimental Design: Forced Degradation

The study exposes the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][9]

Caption: Forced Degradation Study Design.

Step-by-Step Protocol: Forced Degradation Study

Prerequisite: A preliminary HPLC method capable of resolving the parent peak from solvent fronts and common impurities must be available.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.

-

Store a vial at 60 °C and another at room temperature (as a control).

-

Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.

-

Store at room temperature. Rationale: Base hydrolysis is often much faster than acid hydrolysis; elevated temperatures may cause complete degradation instantly.

-

Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes), neutralize with HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

-

Store at room temperature, protected from light.

-

Analyze at time points (e.g., 2, 8, 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid compound in a vial.

-

Expose to elevated temperature (e.g., 80 °C) in a stability oven.

-

At time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve in solvent, and analyze.

-

-

Photostability:

-

Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A parallel set of samples should be wrapped in aluminum foil as dark controls.

-

Analyze the light-exposed and dark control samples.

-

Target Degradation: The goal for each stress condition is to achieve 5-20% degradation of the parent compound. This is sufficient to form and detect degradants without secondary degradation complicating the analysis.[8] Adjusting time, temperature, or reagent concentration may be necessary.

Data Presentation: Stability Profile

Results should be tabulated to clearly show the extent of degradation and the formation of impurities.

| Stress Condition | Parameters | Time | Assay of Parent (%) | % Degradation | No. of Degradants | Major Degradant (RT, % Area) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | TBD | TBD | TBD | TBD |

| Base Hydrolysis | 0.1 M NaOH, RT | 1 h | TBD | TBD | TBD | TBD |

| Oxidation | 3% H₂O₂, RT | 24 h | TBD | TBD | TBD | TBD |

| Thermal (Solid) | 80°C | 7 days | TBD | TBD | TBD | TBD |

| Photostability (Solution) | ICH Q1B | - | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized:

-

Hydrolysis: While the amide-like linkage (benzylamine) is generally stable, extreme pH and heat could potentially lead to de-benzylation. Esterification could occur if stored in alcoholic solvents.

-

Oxidation: The secondary amine and the benzylic position are susceptible to oxidation.

-

Decarboxylation: Can occur under thermal stress, though typically requires higher temperatures.

The identity of degradants should be investigated using techniques like LC-MS/MS to propose and confirm degradation pathways.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this molecule is not widely published, the protocols and methodologies described herein represent industry-standard practices rooted in regulatory guidelines. By following this approach, researchers and drug development professionals can generate the critical data needed to advance their projects, ensuring a well-characterized molecule that is suitable for further development. The successful execution of these studies will enable informed decisions in process chemistry, formulation science, and regulatory submissions.

References

-

ResearchGate. (2017). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

-

MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

-

Cenmed. (n.d.). This compound. Retrieved from [Link]

-

StruChem. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of Lacosamide.

-

National Institutes of Health. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots. Retrieved from [Link]

-

Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Journal of Pharmaceutical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Blogger. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid for the Research and Pharmaceutical Sector

This guide provides an in-depth technical overview of (R)-2-(Benzylamino)-3-hydroxypropanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document will explore its commercial availability, quality specifications, synthesis, applications, and safe handling protocols, offering a comprehensive resource for its effective utilization.

Introduction: The Significance of this compound

This compound, also known as N-benzyl-D-serine, is a non-natural amino acid derivative that has garnered attention as a versatile chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, incorporating a benzyl-protected amine, a primary alcohol, and a carboxylic acid on a stereodefined backbone, makes it a valuable synthon for introducing the D-serine motif with a readily removable protecting group.[1][2] The benzyl group offers steric bulk and can influence the conformational properties of molecules into which it is incorporated, while also being removable under various conditions, such as catalytic hydrogenation.[3]

The importance of such chiral building blocks in pharmaceutical development cannot be overstated. The stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile, as different enantiomers can exhibit vastly different biological effects.[4] The use of enantiomerically pure starting materials like this compound simplifies synthetic routes and ensures the stereochemical integrity of the final product.[4]

Commercial Availability and Supplier Overview

This compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various quantities, from grams for laboratory research to kilograms for process development and manufacturing.

While a comprehensive price comparison is beyond the scope of this guide due to market fluctuations, researchers are encouraged to request quotes from multiple vendors. It is crucial to consider not only the cost per gram but also the purity, available analytical data, and the supplier's quality management systems.

Below is a comparative table of prominent suppliers, compiled from publicly available information.

| Supplier | Typical Purity | Available Quantities | Additional Information |

| Biosynth | Research Grade | 10 g, 100 g | Offers custom synthesis and manufacturing services.[5] |

| BLDpharm | ≥97% | Bulk quantities available | Provides specific product information including purity and analytical methods (NMR, HPLC).[6] |

| Crysdot LLC | 97% | 10 g | Provides option to acquire Certificate of Analysis (CoA) and Safety Data Sheet (SDS) by email. |

| Key Organics | >97% | 5 g, 10 g | Offers SDS for download on their website.[7] |

| Atomax Chemicals Co., Ltd. | ≥95% | g/kg | States they are a supplier for major pharmaceutical companies.[8] |

| Cenmed | 97% | 1 g | Provides a link to an SDS.[9] |

This table is not exhaustive and is intended for informational purposes. Researchers should conduct their own due diligence when selecting a supplier.

Quality Control and Specifications: A Commitment to Purity

For researchers and drug developers, the quality and purity of starting materials are paramount. While most suppliers state a purity of ≥97%, it is essential to obtain and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA provides critical data on the identity, purity, and impurity profile of the compound.

A representative CoA for this compound would typically include the following specifications:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (Assay) | ≥ 97.0% | HPLC |

| Chiral Purity (e.e.) | ≥ 98.0% | Chiral HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be reported | GC-HS |

| Inorganic Impurities | To be reported | ICP-MS |

Key Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and chiral integrity of this compound.

-

Purity Assay (Reversed-Phase HPLC): A standard reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is employed to determine the chemical purity. Detection is typically performed using a UV detector.

-

Chiral Purity (Chiral HPLC): The determination of enantiomeric excess (e.e.) is critical. This is achieved using a chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based CSPs are often effective. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a viable, albeit more complex, method.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and identity of the compound. The spectra should be consistent with the expected structure of this compound.

Mass Spectrometry (MS) provides information on the molecular weight of the compound, further confirming its identity.

The following diagram illustrates a typical quality control workflow for this compound.

Caption: Quality Control Workflow for this compound.

Synthesis and Potential Impurities

A common and practical method for the synthesis of this compound is through the reductive amination of D-serine with benzaldehyde.[11] This process typically involves the formation of a Schiff base intermediate, which is then reduced to the secondary amine.

The general synthetic scheme is as follows:

Caption: Synthesis of this compound via reductive amination.

Potential Impurities:

Understanding the synthetic route is crucial for identifying potential impurities that may be present in the final product. These can include:

-

Starting Materials: Unreacted D-serine and benzaldehyde.

-

Over-reduction Products: Benzyl alcohol, formed from the reduction of benzaldehyde.

-

Di-benzylated Product: (R)-2-(Dibenzylamino)-3-hydroxypropanoic acid, resulting from a second benzylation of the product.

-

Enantiomeric Impurity: The corresponding (S)-enantiomer, which could arise from racemization during the reaction or from impurities in the D-serine starting material.

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate).

-

Inorganic Salts: Byproducts from the reducing agent and work-up procedures.

Applications in Research and Drug Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of peptide chemistry and medicinal chemistry.

Peptide Synthesis

The N-benzyl group serves as a protecting group for the amine functionality of D-serine.[12] In solid-phase peptide synthesis (SPPS), protected amino acids are sequentially coupled to a growing peptide chain on a solid support.[13] The use of N-benzyl-D-serine allows for the incorporation of a D-serine residue into a peptide sequence. The benzyl group is generally stable to the conditions used for the removal of temporary N-terminal protecting groups like Fmoc or Boc, but can be removed during the final cleavage and deprotection step, often with strong acids or through catalytic hydrogenation.[3][14]

Medicinal Chemistry

As a versatile intermediate, this compound can be a starting point for the synthesis of a variety of small molecule drug candidates.[1] The chiral backbone and the three distinct functional groups (amine, alcohol, carboxylic acid) allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. A thorough review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][16]

Conclusion